molecular formula C6H10O6 B1198235 3-keto-beta-D-galactose

3-keto-beta-D-galactose

Cat. No. B1198235
M. Wt: 178.14 g/mol
InChI Key: APIQNBNBIICCON-FKMSRSAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-keto-beta-D-galactose is a ketohexose. It has a role as a mouse metabolite and a human metabolite.
3-Keto-b-D-galactose belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a is a six-carbon containing moeity. 3-Keto-b-D-galactose is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 3-keto-b-D-galactose is primarily located in the cytoplasm. Outside of the human body, 3-keto-b-D-galactose can be found in a number of food items such as soft-necked garlic, arrowroot, jew's ear, and star fruit. This makes 3-keto-b-D-galactose a potential biomarker for the consumption of these food products.

Scientific Research Applications

Galactose Metabolism and Disease Understanding

  • Metabolic Pathways Involving 3-keto-beta-D-galactose : this compound plays a role in alternative metabolic pathways for galactose, as in the case of patients with galactosemia. The conversion of galactose to galactonic acid, leading to 3-ketogalactonic acid, has been identified as a pathway in mammalian liver, possibly explaining galactose oxidation in galactosemia (Cuatrecasas & Segal, 1966).

Biochemistry and Molecular Biology

  • Role in Glycoprotein Modification : this compound is utilized in the chemoenzymatic modification of glycoproteins. A mutant beta1,4-galactosyltransferase can transfer C2 keto galactose to O-GlcNAc modifications on proteins, offering a functional handle for creating sensitive detection methods of O-GlcNAc post-translational modifications (Boeggeman et al., 2007).
  • Vitamin C Biosynthesis in Plants : GDP-mannose-3',5'-epimerase from Arabidopsis thaliana, involved in vitamin C biosynthesis, can produce GDP-beta-L-galactose, a closely related compound to this compound. This demonstrates its role in the complex biosynthesis pathways of essential vitamins (Major et al., 2005).

Enzymology and Biotechnology

  • Enzymatic Processing of Galactose : Enzymes like 2-keto-3-deoxy-6-phosphogalactonic acid aldolase play a crucial role in the oxidative degradation of galactose, where compounds like 3-keto derivatives are involved. This highlights the enzymatic pathways crucial for understanding galactose metabolism and its applications in biotechnology (Shuster, 1966).
  • Galactose to D-Tagatose Conversion : The enzymatic oxidation of D-galactose to 2-keto derivatives like 3-keto-D-galactose is an essential step in producing low-caloric sweeteners like D-tagatose. Understanding this enzymatic process is key to developing efficient production methods for these sweeteners (Salaheddin et al., 2009).

properties

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

IUPAC Name

(2R,3S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-one

InChI

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-3,5-8,10-11H,1H2/t2-,3+,5-,6-/m1/s1

InChI Key

APIQNBNBIICCON-FKMSRSAHSA-N

Isomeric SMILES

C([C@@H]1[C@@H](C(=O)[C@H]([C@@H](O1)O)O)O)O

SMILES

C(C1C(C(=O)C(C(O1)O)O)O)O

Canonical SMILES

C(C1C(C(=O)C(C(O1)O)O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-keto-beta-D-galactose
Reactant of Route 2
3-keto-beta-D-galactose
Reactant of Route 3
3-keto-beta-D-galactose
Reactant of Route 4
3-keto-beta-D-galactose
Reactant of Route 5
3-keto-beta-D-galactose
Reactant of Route 6
3-keto-beta-D-galactose

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